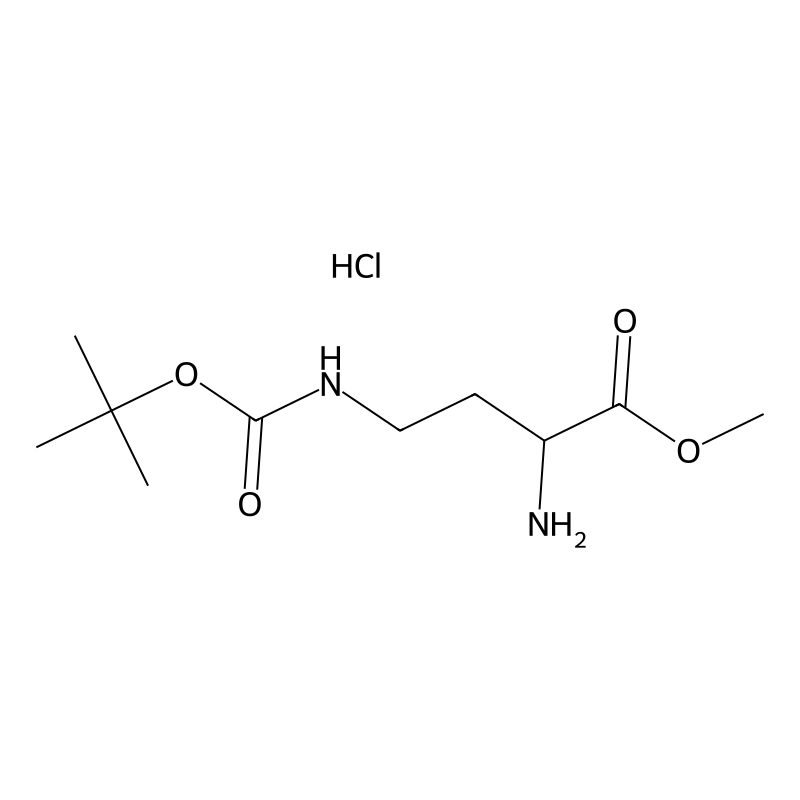H-D-Dab(Boc)-Ome HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Building Block for Peptides
H-D-Dab(Boc)-Ome HCl functions as a protected amino acid building block. The "Boc" (tert-butyloxycarbonyl) group protects the amine group (N-gamma) of the D-2,4-diaminobutyric acid (D-Dab) residue, allowing for selective peptide chain formation. The methyl ester (OMe) group serves as a temporary protection for the carboxylic acid group. After incorporation into a peptide sequence, these protecting groups can be removed under specific conditions to reveal the functionalities needed for peptide folding and function [, ].
Studies on D-Amino Acids
H-D-Dab(Boc)-Ome HCl provides a source of D-enantiomer of Dab, which is the mirror image of the naturally occurring L-Dab. Research involving D-peptides can help understand the role of chirality (handedness) in protein structure and function. Additionally, D-peptides often exhibit greater resistance to enzymatic degradation, making them valuable tools for drug development [].
Probe for Protein-Protein Interactions
Due to its specific structure, H-D-Dab(Boc)-Ome HCl can be incorporated into peptides to study protein-protein interactions. By strategically placing this molecule within a peptide sequence, researchers can probe binding sites and investigate the mechanisms of protein complex formation.
H-D-Dab(Boc)-Ome HCl, also known as N-γ-Boc-D-2,4-diaminobutyric acid methyl ester hydrochloride, is a derivative of D-2,4-diaminobutyric acid. This compound features a tert-butyloxycarbonyl (Boc) protecting group that shields the amine group, allowing for selective reactions during peptide synthesis. The methyl ester group (OMe) serves as a temporary protection for the carboxylic acid functionality. The hydrochloride salt enhances its solubility and stability in various conditions .
The molecular formula of H-D-Dab(Boc)-Ome HCl is C₁₀H₂₁ClN₂O₄, with a molecular weight of approximately 268.74 g/mol .
H-D-Dab(Boc)-Ome HCl is primarily utilized in peptide synthesis. The Boc group allows for the selective formation of peptide bonds while preventing unwanted side reactions involving the amine. The methyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid, facilitating further modifications or incorporation into larger peptide chains.
Key reactions include:
- Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid, revealing the amine functionality necessary for further coupling reactions.
- Ester Hydrolysis: The methyl ester can be hydrolyzed to expose the carboxylic acid group, which can then participate in additional peptide bond formations.
Research indicates that H-D-Dab(Boc)-Ome HCl can be incorporated into D-peptides, which are known to exhibit enhanced stability against enzymatic degradation compared to their L-counterparts. This property makes them valuable in drug development and therapeutic applications. D-peptides can also provide insights into protein structure and function due to their unique interactions within biological systems .
The synthesis of H-D-Dab(Boc)-Ome HCl typically involves:
- Protection of D-2,4-diaminobutyric acid: The amine group is protected using the Boc group.
- Methyl ester formation: The carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.
- Formation of hydrochloride salt: The final step involves treating the compound with hydrochloric acid to yield H-D-Dab(Boc)-Ome HCl .
H-D-Dab(Boc)-Ome HCl has several applications:
- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific structural and functional properties.
- Drug Development: Its stability and resistance to enzymatic degradation make it suitable for developing therapeutic agents.
- Research Tool: It is used in studies investigating protein-protein interactions and the role of chirality in biological processes .
Studies involving H-D-Dab(Boc)-Ome HCl focus on its role in protein interactions. By incorporating this compound into peptides, researchers can explore binding sites and mechanisms underlying protein complex formation. These insights are crucial for understanding various biological processes and developing new therapeutic strategies.
H-D-Dab(Boc)-Ome HCl shares structural similarities with other amino acid derivatives but possesses unique properties due to its specific functional groups. Here are some comparable compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-α-Boc-L-2,4-diaminobutyric acid | 3350-15-0 | L-enantiomer; used in similar applications as a building block |
| H-D-Phenylglycine Methyl Ester | 19883-41-1 | Contains a phenyl group; used in peptide synthesis |
| N-Boc-L-Alanine | 13816-99-6 | Commonly used in peptide synthesis; simpler structure |
Uniqueness of H-D-Dab(Boc)-Ome HCl:
H-D-Dab(Boc)-Ome HCl's D-enantiomer configuration offers distinct advantages in terms of resistance to proteolysis and potential therapeutic applications compared to L-amino acids .








